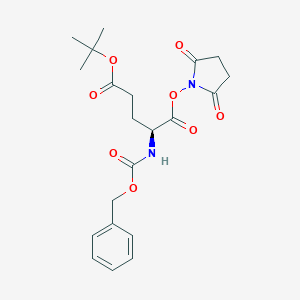

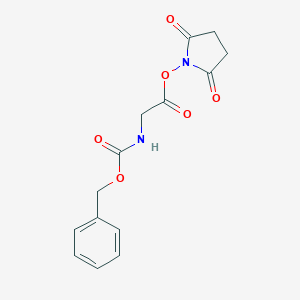

2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)acetate

Vue d'ensemble

Description

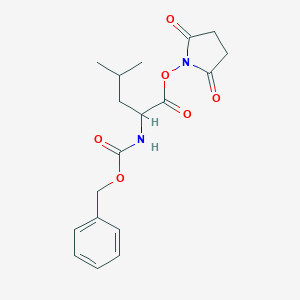

“2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)acetate” is a chemical compound with the CAS Number: 27167-53-9. Its IUPAC name is benzyl (1R)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-methyl-2-oxoethylcarbamate . It has a molecular weight of 320.3 and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N2O6/c1-10(14(20)23-17-12(18)7-8-13(17)19)16-15(21)22-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,21)/t10-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their connectivity, and any stereochemistry.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high purity, typically around 95% . It’s important to note that the physical and chemical properties of a compound can be influenced by factors such as temperature, pressure, and the presence of other substances.Applications De Recherche Scientifique

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine, a core structural motif in many biologically active molecules, serves as a versatile scaffold in the development of new therapeutic agents. Pyrrolidine derivatives, including those related to the structure of "2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)acetate," have been extensively studied for their potential in treating various human diseases due to their diverse pharmacological activities. For example, these compounds have shown promise in anti-inflammatory, antidiabetic, antitumor, anticancer activities, and more, often related to their ability to interact with biological targets in unique ways due to their saturated heterocyclic structure and stereochemistry (Li Petri et al., 2021).

Chemical Synthesis and Drug Development

The chemical reactivity and functional group transformations of compounds within this class are crucial for the synthesis of complex molecules designed for drug development. Their applications in synthesis include serving as intermediates for the construction of molecules with significant biological activities. Research into nucleophilic displacements at carbonyl compounds, for example, highlights the importance of understanding the mechanisms and reactivities of such functional groups in developing synthetic methodologies for pharmaceuticals (Dey, 2015).

Antioxidant Properties and Cellular Protection

Derivatives of pyrrolidine, especially those containing carbonyl groups similar to the queried compound, have been investigated for their antioxidant properties. These compounds can neutralize active oxygen species and interrupt free radical processes, potentially delaying or inhibiting cellular impairment and the onset of various diseases. The structural features, such as the presence of double bonds, carbonyl groups, and specific hydroxyl group configurations, contribute to their radical scavenging activity, offering a foundation for exploring therapeutic agents against oxidative stress-related conditions (Yadav et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302-H315-H319-H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Orientations Futures

While specific future directions for this compound are not mentioned in the available resources, compounds with similar structures have been studied for their potential as anticonvulsants . This suggests that “2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)acetate” and related compounds could be of interest in the development of new therapeutics.

Mécanisme D'action

Target of Action

Z-Gly-OSu, also known as 2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)acetate or Z-glycine N-hydroxysuccinimide ester, is a derivative of glycine The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It is known to be used in peptide synthesis

Action Environment

It is known that z-gly-osu is a solid at room temperature and is typically stored at 2-8°c . This suggests that temperature may play a role in its stability.

Analyse Biochimique

Biochemical Properties

It has been shown to interact with various biomolecules and play a role in biochemical reactions .

Cellular Effects

In cellular processes, 2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)acetate has shown potent protection across the most important animal acute seizure models . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6/c17-11-6-7-12(18)16(11)22-13(19)8-15-14(20)21-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCWXNZWFZXKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183185 | |

| Record name | Succinimido (((benzyloxy)carbonyl)amino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2899-60-7 | |

| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2899-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimido (((benzyloxy)carbonyl)amino)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002899607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimido (((benzyloxy)carbonyl)amino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinimido [[(benzyloxy)carbonyl]amino]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

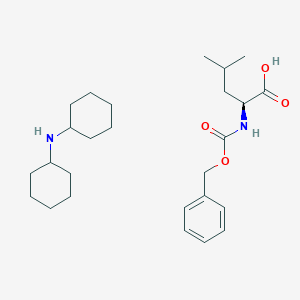

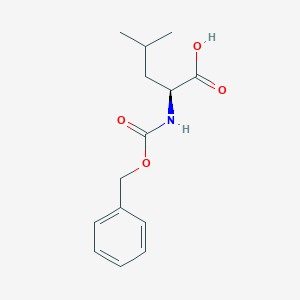

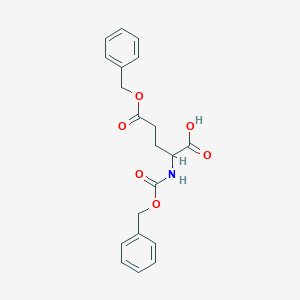

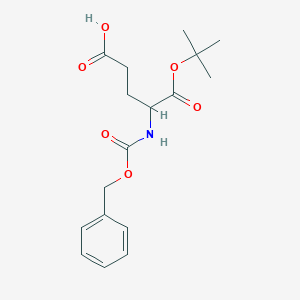

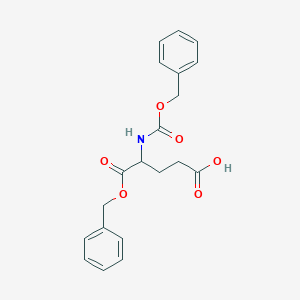

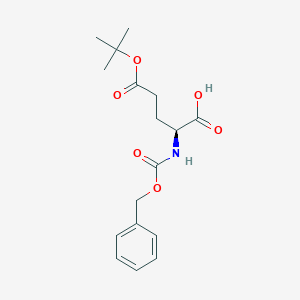

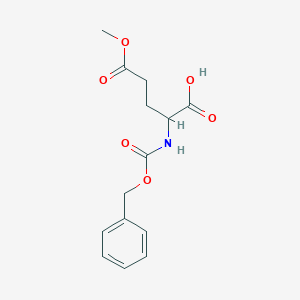

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

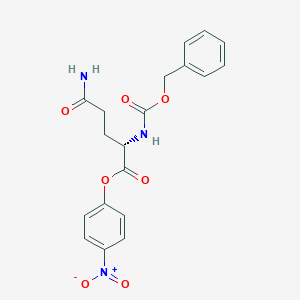

Synthesis routes and methods III

Procedure details

Q1: What is the primary function of Z-Gly-OSu in the synthesis of nanomaterials, as described in the research?

A1: Z-Gly-OSu acts as a bifunctional linker, facilitating the attachment of biomolecules to carbon nanotubes (CNTs). [, ] This modification is crucial for creating stable nanohybrids.

Q2: How does Z-Gly-OSu contribute to the synthesis of CNT-based platinum nanoparticle (PtNP) nanohybrids?

A2: The research demonstrates that Z-Gly-OSu modifies CNTs to become soluble in toluene. [] This allows for the subsequent attachment of Hemoglobin (HGB) to the CNTs, forming CNT-HGB nanofibers. These nanofibers then act as templates for binding PtCl62- ions due to electrostatic interactions with the HGB. Finally, chemical reduction leads to the formation of CNT-PtNP nanohybrids with well-dispersed PtNPs on the CNTs. []

Q3: Are there other examples of Z-Gly-OSu being used to create functional nanomaterials?

A3: Yes, the research highlights the use of Z-Gly-OSu to attach the protein Ferritin (Fr) to CNTs. [] This allows for the biomimetic synthesis of FePt nanoparticles within the ferritin shell, creating CNT-FePt nanohybrids. These nanohybrids exhibit interesting properties like water solubility, ferromagnetism, and electrocatalytic activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.